molecular formula C6H4BrClN4 B12985321 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine

7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B12985321
M. Wt: 247.48 g/mol
InChI Key: FQDQCAMCXDRAST-UHFFFAOYSA-N
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Description

7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is a versatile chemical building block designed for advanced medicinal chemistry and drug discovery research. This multi-halogenated and aminated scaffold is of significant interest in the development of novel therapeutic agents, particularly due to its structural similarity to cores found in known bioactive molecules. The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, notably forming the active moiety in the broad-spectrum antiviral drug Remdesivir . Furthermore, this core structure is present in established kinase inhibitors, such as the antitumor drug Brivanib, and other clinical-stage compounds targeting receptors like EGFR and VEGFR . The specific substitution pattern on this compound, featuring bromo and chloro handles at the 5 and 7 positions, along with the amine group at the 4-position, makes it a valuable intermediate for further functionalization via cross-coupling and nucleophilic substitution reactions. This allows researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies. Recent scientific literature highlights that derivatives of this heterocycle are actively investigated as potent inhibitors of various kinases, including DYRK1A, a kinase implicated in neurological disorders like Alzheimer's disease and Down syndrome, as well as certain cancers . Its applications also extend to antiviral research, where analogous C-nucleosides have demonstrated activity against human norovirus . This compound is intended for research purposes only, specifically for the synthesis of more complex molecules in the pursuit of new pharmacological tools and potential therapeutics.

Properties

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

IUPAC Name

7-bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C6H4BrClN4/c7-4-1-3(8)5-6(9)10-2-11-12(4)5/h1-2H,(H2,9,10,11)

InChI Key

FQDQCAMCXDRAST-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1Cl)C(=NC=N2)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with bromohydrazone, followed by the formation of triazinium dicyanomethylide. This multistep synthesis often requires transition metal-mediated reactions and rearrangement of pyrrolooxadiazines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 7-bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine exhibit potent antitumor properties. For instance, derivatives of pyrrolo[2,1-f][1,2,4]triazine have been synthesized and tested for their ability to inhibit thymidylate synthase and dihydrofolate reductase—key enzymes involved in DNA synthesis and repair. These inhibitors are crucial in cancer treatment strategies due to their role in disrupting cellular proliferation pathways .

Antiviral Properties

The compound has also shown promise in antiviral applications. Studies have suggested that modifications to the pyrrolo-triazine structure can enhance its efficacy against viral pathogens by interfering with viral replication mechanisms. This potential makes it a candidate for further exploration in antiviral drug development.

Building Block for Organic Synthesis

7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine serves as an essential building block in organic synthesis. Its unique structure allows for the construction of more complex molecules through various coupling reactions. For example:

Reaction TypeDescription
Cross-Coupling Utilized in Suzuki and Stille reactions to form biaryl compounds.
Nucleophilic Substitution Acts as a nucleophile or electrophile in substitution reactions to generate diverse derivatives.

Material Science Applications

In material science, this compound can be integrated into polymers or coatings due to its stability and unique electronic properties. Research into its incorporation into conductive polymers has indicated potential uses in electronic devices and sensors.

Synthesis of Antitumor Agents

A notable study involved synthesizing a series of pyrrolo-triazine derivatives that were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain modifications to the 7-bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine framework significantly enhanced antitumor activity compared to existing chemotherapeutics .

Development of Antiviral Compounds

Another case study focused on the antiviral properties of related compounds where structural modifications led to increased potency against specific viral strains. This research highlighted the importance of structure-activity relationships (SAR) in optimizing new antiviral agents based on the pyrrolo-triazine core .

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with molecular targets such as PRMT5. By inhibiting PRMT5, the compound can affect gene expression and cellular processes, leading to potential anticancer effects. The pathways involved in this mechanism are still under investigation, but it is believed that the compound can interfere with the methylation of arginine residues on histones and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

  • Synthesis : Synthesized via bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine (5) using bromine sources under controlled conditions. This intermediate is pivotal in continuous-flow synthesis routes for Remdesivir, achieving scalability and efficiency .
  • Applications : Acts as a nucleobase unit in antiviral prodrugs. Its bromine substituent facilitates Suzuki-Miyaura couplings, enabling modular drug design .
  • Key Data :

    Property Value
    Molecular Formula C₆H₅BrN₄
    Molecular Weight 213.04 g/mol
    Purity ≥95% (industrial scale)

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

  • Synthesis : Brominated at position 5, this derivative is synthesized using regioselective bromination protocols. It is commercially available (CAS 937047-47-7) with 95% purity .
  • Applications : Less studied than the 7-bromo analog but explored in anticancer research due to its antiproliferative activity against human cancer cells .
  • Key Data :

    Property Value
    Molecular Formula C₆H₅BrN₄
    Molecular Weight 213.04 g/mol
    Price (100 mg) 144.00 CNY (industrial source)

7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine

  • Synthesis : Prepared via iodination of the parent triazine. Used interchangeably with 7-bromo analogs in cyanation reactions, though iodine's higher atomic radius may reduce reaction rates .
  • Applications : A precursor for Remdesivir synthesis. Its iodine group allows for efficient metal-halogen exchange in Grignard reactions .
  • Key Data :

    Property Value
    Molecular Formula C₆H₅IN₄
    Molecular Weight 260.03 g/mol

4-Chloro Derivatives (e.g., 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine)

  • Synthesis : Chlorination at position 4 introduces steric and electronic effects. For example, N-benzyl-7-bromo-4-chloro derivatives (CAS 1936113-64-2) are synthesized for kinase inhibitor research .
  • Applications : Chlorine enhances binding affinity in PI3Kδ inhibitors by forming hydrogen bonds with target proteins .
  • Key Data :

    Property Value
    Molecular Formula C₁₂H₁₀BrClN₅
    Molecular Weight 347.60 g/mol

Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Parent Compound)

  • Synthesis: Produced via multistep routes involving cyclization of N-aminopyrrole derivatives .
  • Applications : The unsubstituted core structure exhibits moderate antiviral and anticancer activity but serves as a scaffold for halogenation or functionalization .
  • Key Data :

    Property Value
    Molecular Formula C₆H₆N₄
    Molecular Weight 134.14 g/mol
    CAS Number 159326-68-8

Research Findings and Trends

  • Substituent Effects : Bromine at position 7 enhances electrophilicity for cross-coupling reactions, while chlorine at position 5 may sterically hinder reactivity compared to position 4 .
  • Biological Activity : Halogenated derivatives show improved pharmacokinetic profiles over the parent compound. For instance, 7-bromo analogs are critical in Remdesivir’s efficacy against RNA viruses .
  • Industrial Demand : Large-scale synthesis of 7-bromo derivatives is prioritized due to their role in COVID-19 therapeutics, with continuous-flow methods reducing production costs .

Biological Activity

Chemical Identity and Properties

7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the following characteristics:

  • Molecular Formula : C6_6H4_4BrClN4_4
  • Molecular Weight : 247.48 g/mol
  • CAS Number : 1909271-55-1

This compound is part of a class of pyrrolo[2,1-f][1,2,4]triazines known for their diverse biological activities, including potential applications in anticancer and antiviral therapies.

Anticancer Activity

Research has demonstrated that compounds within the pyrrolo[2,1-f][1,2,4]triazine family exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study evaluated the cytotoxicity of various derivatives against human cancer cell lines such as MCF7 (breast adenocarcinoma) and K562 (chronic myeloid leukemia). The results indicated that while some derivatives showed promise, the specific activity of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine requires further investigation to determine its efficacy against these cell lines .

Antiviral Potential

The structural features of pyrrolo[2,1-f][1,2,4]triazines suggest potential antiviral activity. The synthesis of related compounds has been linked to the development of antiviral agents like Remdesivir. Continuous flow synthesis methods have been optimized to produce these compounds at scale for therapeutic use against viral infections .

The biological activity of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine may involve:

Summary of Biological Activities

Activity TypeDescription
AnticancerPotential activity against various cancer cell lines; specific efficacy needs further study.
AntiviralRelated compounds show promise; synthesis methods are being developed for large-scale production.
MechanismPossible inhibition of key protein kinases involved in cancer progression.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing new derivatives of pyrrolo[2,1-f][1,2,4]triazines and evaluating their biological activities. The researchers used techniques such as X-ray crystallography and DFT calculations to characterize these compounds structurally and electronically .

Case Study 2: Inhibition Studies

In a comparative study of various triazine derivatives against protein kinases, it was found that while many exhibited inhibitory activity at micromolar concentrations, the specific activity of 7-Bromo-5-chloropyrrolo[2,1-f][1,2,4]triazin-4-amine was not documented in detail. This highlights the need for targeted studies to explore its potential as a kinase inhibitor .

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